1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
Description
1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a polycyclic organic compound featuring an indolone core substituted with a 4-methoxyphenyl group at position 1 and methyl groups at positions 2 and 4. The partially hydrogenated 5,6,7-trihydroindol-4-one scaffold imparts conformational flexibility, while the 4-methoxyphenyl substituent contributes to electronic and steric properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-8-16-15(17(19)9-11)10-12(2)18(16)13-4-6-14(20-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOKKUXCVDIKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anisole with acetyl chloride, followed by cyclization and further functional group modifications . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of iron(III) bromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
The following analysis compares 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one with three structurally analogous derivatives:
Physical and Chemical Properties
Key Observations :
- The 3-acetylphenyl derivative exhibits a lower predicted acidity (pKa ≈ -6.32), likely due to electron-withdrawing effects of the acetyl group, compared to the methoxy-substituted parent compound .
- The bis(trifluoromethyl)phenyl-bromo derivative (from Biosynth) is significantly heavier (~596 g/mol), attributed to bulky halogenated and fluorinated groups, which may influence solubility and thermal stability .
Structural and Electronic Features
- 4-Chloro-3-nitrophenyl: The nitro group (-NO₂) strongly withdraws electrons, while the chloro (-Cl) substituent adds steric bulk and moderate electron withdrawal, likely reducing solubility in polar solvents . 3,5-Bis(trifluoromethyl)phenyl: The CF₃ groups are highly electronegative and lipophilic, enhancing membrane permeability but reducing aqueous solubility .
Conformational Flexibility :
All derivatives share the 5,6,7-trihydroindol-4-one core, which allows puckering of the six-membered ring. This flexibility may influence binding interactions in biological systems or crystallographic packing .
Pharmacological and Functional Comparisons
While direct pharmacological data for This compound are scarce, inferences can be drawn from structural analogs:
- Lipophilicity : The bis(trifluoromethyl)phenyl-bromo derivative likely exhibits high lipophilicity (LogP > 5), favoring blood-brain barrier penetration but limiting water solubility .
- Bioactivity : The chloro-nitro derivative may act as a kinase inhibitor or antimicrobial agent, as nitro groups are common in bioactive molecules .
Biological Activity
1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has a complex structure characterized by the presence of a methoxyphenyl group and a trihydroindole core. Its molecular formula is , with a molecular weight of approximately 283.35 g/mol. The presence of the methoxy group is believed to enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 15 | Inhibition of migration |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its antioxidant properties, which help in scavenging free radicals.
Case Study: Neuroprotection in Animal Models
A study conducted on mice subjected to induced oxidative stress revealed that administration of the compound significantly reduced neuronal cell death and improved cognitive function as assessed by behavioral tests.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : It enhances the expression of endogenous antioxidant enzymes, thereby reducing oxidative stress.
- Membrane Disruption : In microbial organisms, it interferes with membrane integrity, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
